molecular formula C13H11F4N3O B2812733 N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-35-7

N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B2812733
CAS RN: 339011-35-7
M. Wt: 301.245
InChI Key: LUNPXWMWSAVMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine, also known as EFTP, is a synthetic compound with a wide range of applications in the field of science. It is a small molecule that has been studied for its potential as a drug, as a chemical reagent, and as a catalyst. EFTP has been found to have a variety of biochemical and physiological effects, and has been used in a number of scientific experiments. In

Scientific Research Applications

Fluorescent Chemosensors

N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine is structurally related to pyrimidine-based compounds, which have been extensively explored for the development of fluorescent chemosensors. These chemosensors are designed to detect a variety of analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. The adaptability of pyrimidine derivatives in sensor design underscores the potential of this compound in similar applications (Roy, 2021).

Optoelectronic Materials

Research on pyrimidine and its derivatives, including compounds structurally akin to this compound, has highlighted their significant role in the creation of novel optoelectronic materials. These materials are crucial for the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine units into π-extended conjugated systems enhances electroluminescent properties, offering avenues for innovative applications in organic light-emitting diodes and other optoelectronic devices (Lipunova et al., 2018).

Aqueous Fluoroalkylation

This compound, by virtue of its fluorinated structure, may be relevant in the context of aqueous fluoroalkylation reactions. These reactions are essential for incorporating fluorinated or fluoroalkylated groups into target molecules, contributing to the development of new pharmaceuticals, agrochemicals, and functional materials. The environmentally friendly and efficient methods of aqueous fluoroalkylation signify the compound's potential utility in green chemistry initiatives (Song et al., 2018).

properties

IUPAC Name

N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3O/c1-2-18-12-19-10(13(15,16)17)7-11(20-12)21-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNPXWMWSAVMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)OC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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